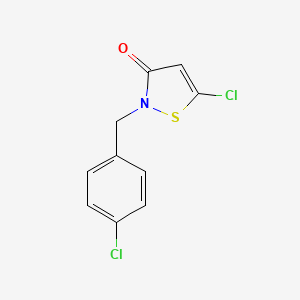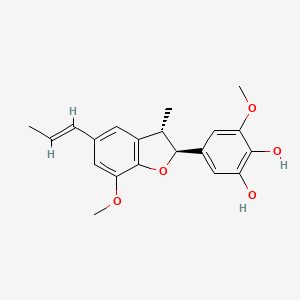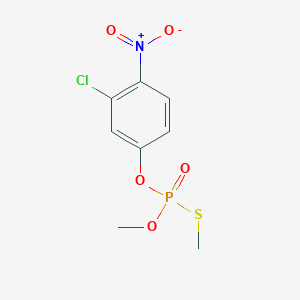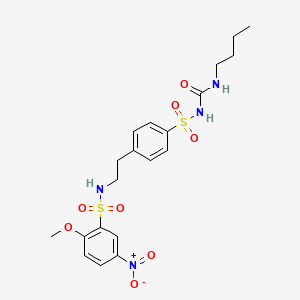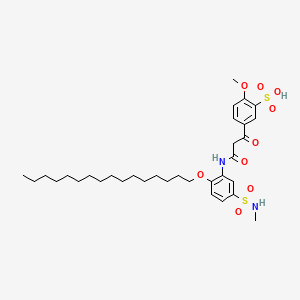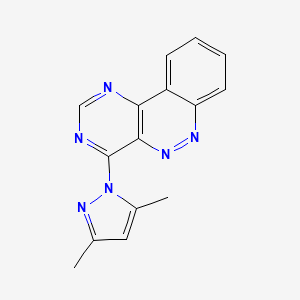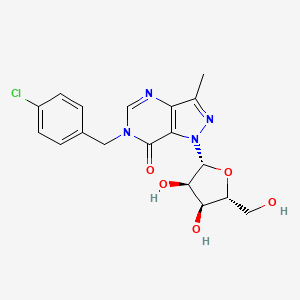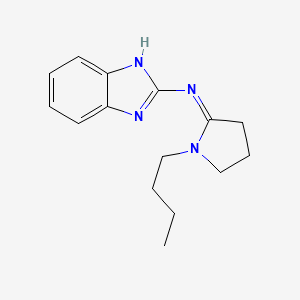
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole derivatives with pyrrolidine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
科学研究应用
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine
- N-(1-Butyl-2-pyrrolidinylidene)-2,4-dichlorobenzenamine
Uniqueness
N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
84859-04-1 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC 名称 |
(Z)-N-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H20N4/c1-2-3-10-19-11-6-9-14(19)18-15-16-12-7-4-5-8-13(12)17-15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17)/b18-14- |
InChI 键 |
YVRGQFJXWUQIAF-JXAWBTAJSA-N |
手性 SMILES |
CCCCN\1CCC/C1=N/C2=NC3=CC=CC=C3N2 |
规范 SMILES |
CCCCN1CCCC1=NC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


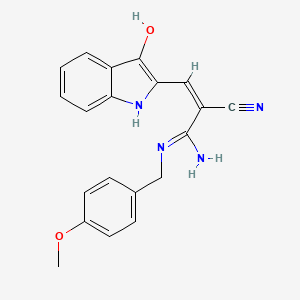
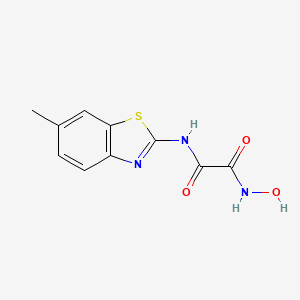
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)

